![molecular formula C9H16N4O2 B8037227 (butan-2-yl)[(1-methyl-3-nitro-1H-pyrazol-5-yl)methyl]amine](/img/structure/B8037227.png)
(butan-2-yl)[(1-methyl-3-nitro-1H-pyrazol-5-yl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(butan-2-yl)[(1-methyl-3-nitro-1H-pyrazol-5-yl)methyl]amine is a compound that features a pyrazole ring substituted with a nitro group and a butan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (butan-2-yl)[(1-methyl-3-nitro-1H-pyrazol-5-yl)methyl]amine typically involves the formation of the pyrazole ring followed by the introduction of the nitro group and the butan-2-yl substituent. One common method involves the cyclization of appropriate hydrazine derivatives with diketones or β-keto esters to form the pyrazole ring. The nitro group can be introduced via nitration reactions using reagents such as nitric acid or nitrating mixtures. The butan-2-yl group can be introduced through alkylation reactions using butan-2-yl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and alkylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(butan-2-yl)[(1-methyl-3-nitro-1H-pyrazol-5-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst, sodium borohydride.
Reduction: Potassium permanganate, chromium trioxide.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
Reduction: Conversion of the nitro group to an amino group.
Substitution: Introduction of various substituents on the pyrazole ring.
Scientific Research Applications
(butan-2-yl)[(1-methyl-3-nitro-1H-pyrazol-5-yl)methyl]amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (butan-2-yl)[(1-methyl-3-nitro-1H-pyrazol-5-yl)methyl]amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can participate in redox reactions, while the pyrazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
(butan-2-yl)[(1-methyl-3-amino-1H-pyrazol-5-yl)methyl]amine: Similar structure but with an amino group instead of a nitro group.
(butan-2-yl)[(1-methyl-3-chloro-1H-pyrazol-5-yl)methyl]amine: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
(butan-2-yl)[(1-methyl-3-nitro-1H-pyrazol-5-yl)methyl]amine is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity. This makes it a valuable compound for various chemical transformations and applications.
Properties
IUPAC Name |
N-[(2-methyl-5-nitropyrazol-3-yl)methyl]butan-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O2/c1-4-7(2)10-6-8-5-9(13(14)15)11-12(8)3/h5,7,10H,4,6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNDAFXCNRVJBNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=CC(=NN1C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.